molecular formula C16H12F3NO2 B2558961 3,3-Difluoro-4-(4-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one CAS No. 328105-11-9

3,3-Difluoro-4-(4-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one

Cat. No.: B2558961
CAS No.: 328105-11-9
M. Wt: 307.272
InChI Key: AUNRFWUNFTVHHV-UHFFFAOYSA-N
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Description

3,3-Difluoro-4-(4-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one: is a synthetic organic compound belonging to the azetidinone class. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of fluorine atoms in the compound enhances its metabolic stability and lipophilicity, making it a valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4-(4-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 4-methoxybenzaldehyde.

    Formation of Schiff Base: 4-Fluoroaniline reacts with 4-methoxybenzaldehyde under acidic conditions to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization with a difluoromethylene source, such as difluorocarbene, to form the azetidinone ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Utilizing batch reactors for controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, ensuring consistent quality and yield.

    Purification Techniques: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4-(4-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of azetidine derivatives.

    Substitution: Formation of substituted azetidinones with various functional groups.

Scientific Research Applications

3,3-Difluoro-4-(4-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4-(4-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one involves:

    Molecular Targets: The compound may target specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-4-(4-chlorophenyl)-1-(4-methoxyphenyl)azetidin-2-one
  • 3,3-Difluoro-4-(4-bromophenyl)-1-(4-methoxyphenyl)azetidin-2-one
  • 3,3-Difluoro-4-(4-methylphenyl)-1-(4-methoxyphenyl)azetidin-2-one

Uniqueness

  • Fluorine Atoms : The presence of multiple fluorine atoms enhances the compound’s metabolic stability and lipophilicity.
  • Biological Activity : The specific arrangement of functional groups contributes to its unique biological activity compared to similar compounds.

Properties

IUPAC Name

3,3-difluoro-4-(4-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3NO2/c1-22-13-8-6-12(7-9-13)20-14(16(18,19)15(20)21)10-2-4-11(17)5-3-10/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNRFWUNFTVHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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